

physical and chemical properties of pyridine-3-sulfonyl chloride

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Compound of Interest

Compound Name: Pyridine-3-sulfonyl chloride

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Pyridine-3-Sulfonyl Chloride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridine-3-sulfonyl chloride is a pivotal chemical intermediate with significant applications in the pharmaceutical and organic synthesis sectors. Its reactivity, characterized by the presence of a sulfonyl chloride group attached to a pyridine ring, makes it a versatile building block for the creation of complex molecules. This technical guide provides an in-depth overview of the physical and chemical properties of **pyridine-3-sulfonyl chloride**, detailed experimental protocols for its synthesis, and a summary of its key reactions. This document is intended to serve as a comprehensive resource for researchers, chemists, and professionals involved in drug discovery and development.

Physical Properties

Pyridine-3-sulfonyl chloride is typically a colorless to pale yellow liquid under standard conditions.[1][2][3][4] It possesses a strong, pungent odor and is corrosive.[2] The hydrochloride salt of this compound is a white, crystalline solid that is susceptible to deliquescence.[2] A summary of its key physical properties is presented in Table 1.

Table 1: Physical Properties of **Pyridine-3-Sulfonyl Chloride**

Property	Value	Reference(s)
Molecular Formula	C ₅ H ₄ ClNO ₂ S	[5][6][7][8][9]
Molecular Weight	177.61 g/mol	[5][6][7][8][9]
Appearance	Colorless to pale yellow liquid	[1][2][3][4]
Melting Point/Freezing Point	10.2 ± 0.3 °C	[1]
Boiling Point	≥ 284 °C	[1]
Density	1.460 g/mL at 25 °C	
> 1.4 - < 1.6 g/cm ³	[1]	
Refractive Index	n ₂₀ /D 1.556	
Flash Point	125.7 ± 19.8 °C	[1]
Vapor Pressure	0.00167 mm Hg at 25°C	[1]
Solubility	Slightly soluble in water. Soluble in Methanol, Methylene Dichloride (MDC), and Ethyl Acetate (EtOAc).[1] Also soluble in Chloroform (sparingly).[4][10] It is noted to react with water.[11]	
pKa	-1.77 ± 0.11 (Predicted)	[10]

Chemical Properties and Reactivity

The chemical behavior of **pyridine-3-sulfonyl chloride** is dominated by the electrophilic nature of the sulfonyl chloride group, making it susceptible to nucleophilic attack.

2.1. Hydrolysis

Pyridine-3-sulfonyl chloride is highly sensitive to moisture and readily hydrolyzes in the presence of water to form pyridine-3-sulfonic acid and hydrochloric acid.[2][3][10] This reactivity necessitates careful handling and storage under inert and dry conditions.[3]

2.2. Reactions with Nucleophiles

The sulfonyl chloride moiety is an excellent leaving group, facilitating reactions with a wide range of nucleophiles. These reactions are fundamental to its application in organic synthesis.

- **Reaction with Amines:** It reacts with primary and secondary amines to form the corresponding sulfonamides. This is a crucial step in the synthesis of various pharmaceutical compounds.
- **Reaction with Alcohols:** In the presence of a base, it reacts with alcohols to yield sulfonate esters.
- **Reaction with Hydrazine:** The hydrochloride salt of **pyridine-3-sulfonyl chloride** reacts with hydrazine to produce the corresponding hydrazide.[\[12\]](#)
- **Reaction with Sodium Azide:** It reacts with sodium azide to form the sulfonyl azide, which can undergo further reactions.[\[12\]](#)

2.3. Stability

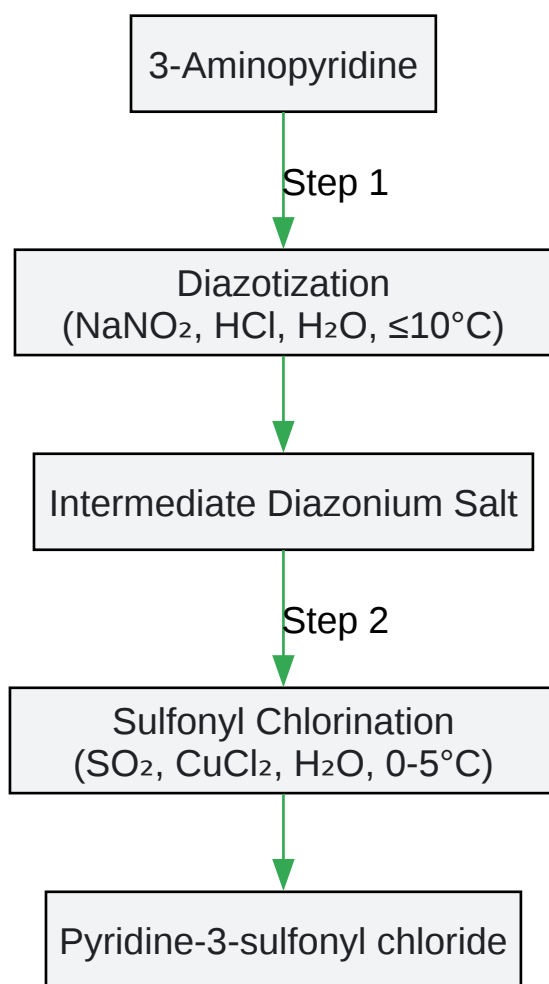
The compound is unstable in the presence of water and moisture.[\[2\]](#)[\[3\]](#)[\[10\]](#) It is also incompatible with strong oxidizing agents.[\[1\]](#) Storage in a cool, dry, and well-ventilated area away from incompatible substances is recommended.[\[13\]](#)

Experimental Protocols: Synthesis of Pyridine-3-Sulfonyl Chloride

Several synthetic routes to **pyridine-3-sulfonyl chloride** have been reported. The choice of method often depends on the starting material, desired scale, and purity requirements.

3.1. Synthesis from 3-Aminopyridine

This common method involves the diazotization of 3-aminopyridine followed by a sulfonyl chlorination reaction.[\[14\]](#)



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Diagram 1. Synthetic workflow from 3-aminopyridine.

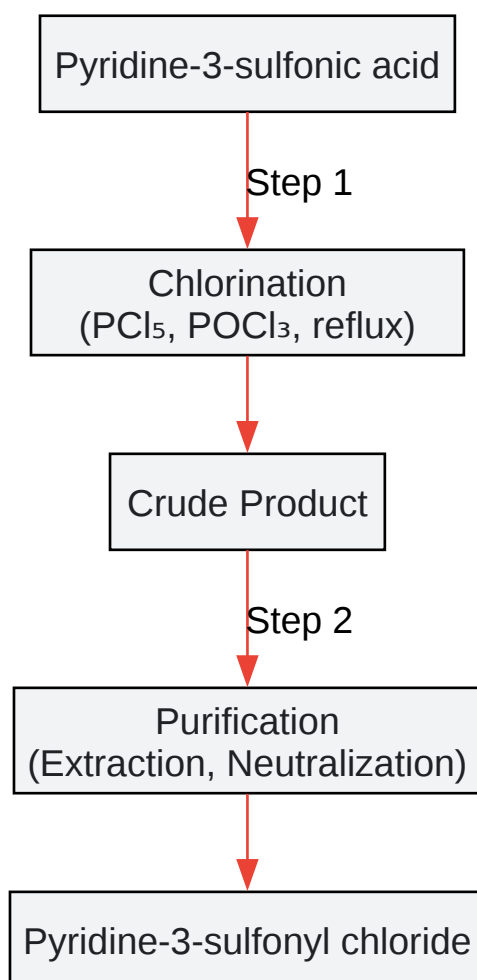
Protocol Details:

- **Diazotization:** 3-Aminopyridine is dissolved in an acidic solution (e.g., 6-10 M hydrochloric acid).[14] The solution is cooled to below 10°C, and an aqueous solution of sodium nitrite is added dropwise while maintaining the low temperature.[14] An aqueous solution of sodium fluoroborate can also be used in this step.[14]
- **Sulfonyl Chlorination:** The resulting diazonium salt solution is then subjected to a sulfonyl chlorination reaction. This is typically achieved by reacting it with a solution of sulfur dioxide in the presence of a copper catalyst, such as cuprous chloride, at a controlled temperature of 0-5°C.[6][10][14][15]

- Work-up: After the reaction is complete, the product is extracted with an organic solvent like dichloromethane.[6][10][14] The organic layer is then washed with a saturated aqueous solution of sodium bicarbonate, followed by water and brine.[6][10][14] The solvent is removed under reduced pressure to yield **pyridine-3-sulfonyl chloride**. [6][10][14]

3.2. Synthesis from Pyridine-3-Sulfonic Acid

Another established method involves the direct chlorination of pyridine-3-sulfonic acid.[16][17]



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Diagram 2. Synthetic workflow from pyridine-3-sulfonic acid.

Protocol Details:

- Chlorination: Pyridine-3-sulfonic acid is heated to reflux with a mixture of phosphorus pentachloride and phosphorus oxychloride for several hours.[6] In some procedures, phosphorus pentachloride is stirred with pyridine-3-sulfonic acid at 150°C for 2 hours.[16] A patent also describes a method where phosphorus pentachloride is added portion-wise to a solution of pyridine-3-sulfonic acid.[17]
- Work-up: After cooling, the excess chlorinating agents are removed, often by evaporation under vacuum.[6][16] The residue is then carefully dissolved in ice water and extracted with an organic solvent such as methyl-tert-butyl ether.[6] The organic phase is neutralized with a saturated sodium bicarbonate solution, washed, and dried.[6] The final product is obtained after removal of the solvent.[6]

Applications in Drug Development

Pyridine-3-sulfonyl chloride is a critical intermediate in the synthesis of numerous pharmaceutical compounds.[3][4][10] Its most notable application is in the preparation of Vonoprazan (TAK-438), a potassium-competitive acid blocker used for treating acid-related gastrointestinal disorders.[3][10] The pyridine-3-sulfonyl moiety is a key structural feature contributing to the pharmacological activity of Vonoprazan.[3] It is also used in the synthesis of pyrimidine derivatives that have shown anti-proliferative activity against certain cancer cells.[4][9][10]

Safety and Handling

Pyridine-3-sulfonyl chloride is a corrosive and hazardous substance that requires careful handling in a well-ventilated area or a chemical fume hood.[13][18][19]

Hazard Statements:

- H314: Causes severe skin burns and eye damage.[19][20]
- H335: May cause respiratory irritation.[1]

Precautionary Measures:

- Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[13][18][19]

- Avoid contact with skin, eyes, and clothing.[1][13][20]
- Do not breathe vapor or mist.[1][20]
- Handle under an inert, dry atmosphere to prevent hydrolysis.[10]
- In case of contact, immediately flush the affected area with plenty of water for at least 15 minutes and seek medical attention.[13][18]
- Store in a tightly sealed container in a cool, dry place away from moisture and incompatible materials.[10][13][18]

Conclusion

Pyridine-3-sulfonyl chloride is a valuable and versatile reagent in organic and medicinal chemistry. Its well-defined physical and chemical properties, coupled with established synthetic protocols, make it an indispensable building block for the development of novel pharmaceuticals and other complex organic molecules. A thorough understanding of its reactivity, handling, and safety precautions is essential for its effective and safe utilization in a research and development setting.

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